2-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one
CAS No.: 2034565-66-5
Cat. No.: VC11809877
Molecular Formula: C18H22N6O2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034565-66-5 |
|---|---|
| Molecular Formula | C18H22N6O2 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
| Standard InChI | InChI=1S/C18H22N6O2/c1-13-5-6-17(25)24(21-13)12-18(26)23-9-7-22(8-10-23)16-11-14-3-2-4-15(14)19-20-16/h5-6,11H,2-4,7-10,12H2,1H3 |
| Standard InChI Key | CYPQGMGYUDGMCD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 |
| Canonical SMILES | CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 |
Introduction
The compound 2-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one is a complex organic molecule that combines elements of pyridazine and piperazine rings, along with a cyclopenta[c]pyridazine moiety. This unique structure suggests potential biological activity, making it a subject of interest for researchers in medicinal chemistry.
Potential Applications
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Pharmaceutical Applications: Compounds with similar structures have shown potential in drug development, particularly in areas such as anticancer research and neurological disorders. The presence of the cyclopenta[c]pyridazine moiety suggests potential interactions with biological targets.
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Biological Activity: The biological activity of this compound could be explored through in vitro and in vivo studies to assess its efficacy and safety as a therapeutic agent.
Research Findings
While specific research findings on 2-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one are not available, related compounds have demonstrated promising results:
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Antiviral and Antimicrobial Activity: Compounds with piperazine and pyridazine rings have shown antiviral and antimicrobial properties, suggesting potential applications in infectious disease treatment .
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Cancer Research: The cyclopenta[c]pyridazine moiety is of interest in anticancer research due to its potential to inhibit specific kinases.
Synthesis Overview
The synthesis of complex heterocyclic compounds like 2-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one involves several key steps:
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Formation of the Cyclopenta[c]pyridazine Ring: This may involve condensation reactions between appropriate precursors.
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Piperazine Ring Formation: Typically achieved through nucleophilic substitution reactions.
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Integration of Rings: Involves linking the piperazine and cyclopenta[c]pyridazine moieties to the pyridazine core.
Data Tables
Given the lack of specific data on 2-[2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one, the following table summarizes general properties of related compounds:
| Compound Class | Properties | Potential Applications |
|---|---|---|
| Pyridazines | Heterocyclic, potential biological activity | Pharmaceutical development, anticancer research |
| Piperazines | Known for diverse pharmacological properties | Antiviral, antimicrobial, neurological disorders |
| Cyclopenta[c]pyridazines | Potential kinase inhibitors | Anticancer research |
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